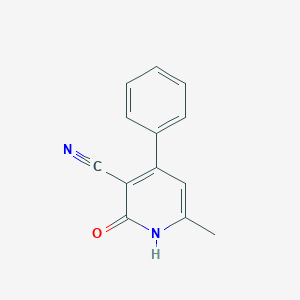

6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Overview

Description

6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a methyl group at position 6, a phenyl group at position 4, a carbonitrile group at position 3, and a keto group at position 2. It is known for its diverse biological activities and is used in various scientific research applications.

Mechanism of Action

Mode of Action

These changes can affect the function of the target molecules, potentially influencing cellular processes .

Biochemical Pathways

It has been suggested that the compound may have potential biological activity, as indicated by studies on similar compounds

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Studies on similar compounds suggest potential biological activity, including potential anticancer activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile can be achieved through several methods. One common method involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol as a solvent .

Industrial Production Methods: Industrial production of this compound often utilizes microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 6-methyl-2-oxo-4-phenylpyridine-3-carbonitrile.

Reduction: Formation of 6-methyl-2-hydroxy-4-phenyl-1,2-dihydropyridine-3-carbonitrile.

Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and dyes.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Studied for its potential anticancer and anti-inflammatory properties.

Industry: Utilized in the production of dyes, pigments, and stabilizers for polymers and varnishes.

Comparison with Similar Compounds

6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile: This compound has a trifluoromethyl group instead of a phenyl group, which can alter its chemical and biological properties.

6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile: This compound has a hydroxyl group at position 6, which can affect its reactivity and biological activity.

Uniqueness: 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a carbonitrile group makes it a versatile compound for various applications in research and industry.

Biological Activity

Overview

6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound belonging to the pyridine family. Its structure includes a pyridine ring with various substituents that confer significant biological activity. This compound has garnered interest due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound's IUPAC name is This compound , and it has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H10N2O |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 16232-41-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Anticancer Activity : Studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. It has shown efficacy against several cancer cell lines, including breast and lung cancer cells, by inhibiting cell proliferation and promoting cell cycle arrest.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within these organisms .

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX, making it a candidate for treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound shows good oral bioavailability due to its moderate lipophilicity.

- Distribution : It is distributed widely in tissues, with a tendency to accumulate in the liver and kidneys.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine as metabolites .

Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values ranged from 10 to 25 µM across different cell lines, indicating its potent anticancer properties.

Antimicrobial Activity

In vitro studies revealed that this compound exhibited antimicrobial effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively. These findings suggest its potential use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 6-Methyl-2-hydroxy-4-phenyldihydropyridine | Moderate | Low | Moderate |

| 6-Methyl-2-(trifluoromethyl)-4-phenyldihydropyridine | High | Moderate | High |

This table illustrates that while similar compounds may exhibit some biological activities, the target compound shows a broader spectrum of action across different therapeutic areas.

Properties

IUPAC Name |

6-methyl-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13(16)15-9/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXIBYLZYKFBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283513 | |

| Record name | 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16232-41-0 | |

| Record name | NSC31908 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.